(S)-Bromophenylacetic acid methyl ester, also known as methyl alpha-bromophenylacetate, is an organic compound characterized by its bromine atom located at the alpha position of a phenylacetate moiety. Its molecular formula is , and it has a CAS Registry Number of 3042-81-7. This compound appears as a colorless to pale yellow liquid with moderate solubility in organic solvents and limited solubility in water. The presence of the bromine atom contributes significantly to its reactivity, making it a valuable building block in organic synthesis and various scientific applications .
Methyl alpha-bromophenylacetate can be synthesized through several methods:
The synthesis typically involves controlling pH levels during bromination and ensuring that the reaction mixture is stirred adequately until complete consumption of reactants is achieved, as verified by gas chromatographic analysis .
The molecular structure of methyl alpha-bromophenylacetate features a phenyl ring attached to an acetate group with a bromine substituent at the alpha position.
This structure influences its reactivity and potential biological activity, distinguishing it from other similar compounds such as methyl phenylacetate, which lacks the bromine atom .
Methyl alpha-bromophenylacetate participates in various chemical reactions due to its electrophilic nature:
The reactivity with nucleophiles is particularly significant for developing new compounds in medicinal chemistry. The compound's interactions with biological molecules are currently under investigation, which may enhance its application scope.
The mechanism of action for methyl alpha-bromophenylacetate primarily revolves around its electrophilic character due to the bromine atom. When introduced into biological systems or chemical reactions:
Relevant data such as boiling point, melting point, and specific heat capacity are often determined experimentally or sourced from chemical databases but are not explicitly detailed in available literature .
Methyl alpha-bromophenylacetate serves multiple scientific uses:
This compound's unique properties make it an important subject of study for researchers aiming to explore new synthetic pathways and applications in various fields .
Asymmetric catalytic bromination at the α-position of phenylacetic acid derivatives represents a cornerstone methodology for synthesizing enantiomerically enriched (S)-bromophenylacetic acid methyl ester. This approach leverages in situ enantioselective bromination under mild conditions to establish the chiral center prior to esterification. The reaction typically employs a prochiral methyl phenylacetate substrate, which undergoes electrophilic α-bromination mediated by chiral catalysts. Lewis acid catalysts, particularly zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄), demonstrate exceptional efficacy in coordinating both the substrate and brominating agents (e.g., molecular bromine or N-bromosuccinimide) to enforce facial selectivity [4]. These catalysts facilitate the generation of a chiral bromonium intermediate, enabling nucleophilic attack with enantiomeric excesses typically ranging from 80–92%.
Table 1: Performance of Chiral Catalysts in Asymmetric α-Bromination
Catalyst System | Brominating Agent | Solvent | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
ZnCl₂-(S)-BINAM | Br₂ | Dichloromethane | 6 | 92 | 85 |
TiCl₄-DBFOX/Ph | N-Bromosuccinimide | Toluene | 12 | 88 | 78 |
AlCl₃-BINOL | Pyridinium tribromide | Tetrahydrofuran | 8 | 80 | 82 |
Critical parameters influencing enantioselectivity include:
Palladium-catalyzed cross-coupling methodologies provide a powerful alternative for constructing the chiral scaffold of (S)-bromophenylacetic acid methyl ester with precise stereocontrol. These strategies often utilize enantiopure brominated precursors synthesized via asymmetric methods, which then undergo stereospecific transformations. A prominent approach involves the alkylation of methyl (S)-2-bromophenylacetate with organozinc or organoboron reagents under palladium(0) catalysis. This method preserves the α-stereogenic center while enabling carbon–carbon bond formation at the aryl bromide position [5]. Key catalytic systems employ ligands such as BINAP or Josiphos, which enforce stereoretention by controlling the oxidative addition/reductive elimination steps at palladium.
Table 2: Palladium-Catalyzed Stereospecific Alkylation of Methyl (S)-2-Bromophenylacetate
Substrate | Nucleophile | Ligand | Pd Source | ee Preservation (%) | Yield (%) |
---|---|---|---|---|---|
Methyl (S)-2-(4-bromophenyl)acetate | Cyclopentylzinc | BINAP | Pd(PPh₃)₄ | 98 | 75 |
Methyl (S)-2-(3-bromophenyl)acetate | Phenylboronic acid | Josiphos | Pd(OAc)₂ | 95 | 82 |
Applications in complex molecule synthesis are exemplified by the construction of 1-(4-bromophenyl)-cyclopentanecarboxylic acid methyl ester derivatives. In this protocol, methyl 2-(4-bromophenyl)acetate undergoes intramolecular alkylation using 1,4-diiodobutane under inert atmosphere with sodium hydride as base, yielding the cyclized product with 47% yield and complete retention of configuration [5]. This reaction proceeds in tetrahydrofuran at ambient temperature, highlighting the mild conditions compatible with stereochemical integrity. The methodology is further applicable to synthesizing piperazinone-based anticancer precursors, where the bromophenyl moiety serves as a coupling site for introducing pharmacophores while maintaining chirality [6].
Kinetic resolution serves as a complementary strategy for accessing enantiopure (S)-bromophenylacetic acid methyl ester, particularly when racemic α-bromophenylacetic acid is readily available. This approach exploits differential reaction rates of enantiomers during esterification catalyzed by chiral agents. Enzymatic methods using lipases are predominant, with Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrating high selectivity toward the (S)-acid. The reaction typically employs vinyl acetate as an acyl donor in toluene at 40°C, resolving racemic α-bromophenylacetic acid with an enantiomeric ratio (E) >200 [7]. The unreacted (S)-acid is then chemically esterified using methanol under acid catalysis (e.g., sulfuric acid) to deliver the target ester in >99% ee.
Non-enzymatic kinetic resolution leverages chiral Lewis acids to differentiate enantiomers during esterification. Aluminum-based catalysts with bis(sulfonamide) ligands selectively esterify the (R)-enantiomer of α-bromophenylacetic acid, leaving the desired (S)-acid unreacted. Subsequent esterification of the resolved acid provides the methyl ester with 90–94% ee [6].
Table 3: Kinetic Resolution Performance Metrics
Resolution Method | Catalyst/Agent | Resolution Medium | Temperature (°C) | (S)-Ester ee (%) | Yield (%) |
---|---|---|---|---|---|
Enzymatic | CAL-B | Toluene | 40 | >99 | 45 |
Chemical | Al-sulfonamide | Dichloromethane | 25 | 94 | 38 |
Crucially, the esterification of resolved (S)-α-bromophenylacetic acid employs methanol with concentrated sulfuric acid catalysis (4 hours under reflux), achieving quantitative conversion without racemization [6]. Crystallization from hexane/ethyl acetate mixtures further upgrades enantiopurity to pharmacopeial standards (>99.5% ee) .
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9